BenchChemオンラインストアへようこそ!

Pasakbumin D

Antiulcer Gastroprotection Quassinoid SAR

Pasakbumin D (13β,21-Dihydroxyeurycomanone) is a C20 quassinoid isolated from the roots of Eurycoma longifolia (Tongkat Ali / Pasak Bumi). As a natural terpene lactone with a molecular weight of 442.41 g/mol, it belongs to a class of degraded triterpenes recognized for diverse bioactivity.

Molecular Formula C20H26O11
Molecular Weight 442.4 g/mol
Cat. No. B11933515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasakbumin D
Molecular FormulaC20H26O11
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O
InChIInChI=1S/C20H26O11/c1-7-3-9(22)11(23)16(2)8(7)4-10-17-6-30-19(28,14(16)17)15(26)18(27,5-21)20(17,29)12(24)13(25)31-10/h3,8,10-12,14-15,21,23-24,26-29H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19+,20-/m0/s1
InChIKeyRAEMEFYCJKMHGJ-NURDAXFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pasakbumin D (CAS 138874-44-9) Quassinoid Procurement: Baseline Characterization and Sourcing Context


Pasakbumin D (13β,21-Dihydroxyeurycomanone) is a C20 quassinoid isolated from the roots of Eurycoma longifolia (Tongkat Ali / Pasak Bumi) [1]. As a natural terpene lactone with a molecular weight of 442.41 g/mol, it belongs to a class of degraded triterpenes recognized for diverse bioactivity [2]. The compound is commercially available exclusively for research purposes, typically at ≥98% purity from specialized vendors, and has been identified as a minor constituent in aqueous and methanolic root extracts [3].

Pasakbumin D: Why In-Class Quassinoid Substitution Compromises Experimental Integrity


Pasakbumin D cannot be arbitrarily interchanged with other Eurycoma quassinoids such as eurycomanone (pasakbumin A) or pasakbumin B despite their shared botanical origin. A foundational 1991 bioassay study specifically documented that while pasakbumin A and B exhibit potent antiulcer activity, pasakbumin D does not [1]. Furthermore, class-level pharmacokinetic analysis indicates that E. longifolia quassinoids exhibit poor oral bioavailability and distinct tissue distribution profiles, with absorption and metabolic stability varying markedly across structural variants [2]. Substituting Pasakbumin D with a more abundant analog such as eurycomanone introduces a different activity fingerprint and potentially confounds target validation studies, undermining the reproducibility required for rigorous scientific procurement decisions.

Pasakbumin D Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement


Pasakbumin D vs. Pasakbumin A and B: Documented Divergence in Antiulcer Bioactivity

The foundational isolation study of E. longifolia quassinoids by Tada et al. (1991) performed direct comparative bioassay evaluation of pasakbumin A, B, C, and D. The authors explicitly state that 'Both pasakbumin-A (= eurycomanone) 1 and pasakbumin-B 2 exhibited potent antiulcer activity,' whereas pasakbumin D (compound 7) was isolated and structurally characterized but did not demonstrate comparable antiulcer efficacy in the same assay system [1]. This negative data point constitutes a direct head-to-head activity differentiation and establishes that the 13β,21-dihydroxy substitution pattern of Pasakbumin D yields a pharmacologically distinct profile relative to the more extensively studied pasakbumin A and B.

Antiulcer Gastroprotection Quassinoid SAR

Structural Differentiation: 13β,21-Dihydroxyeurycomanone vs. Eurycomanone (Pasakbumin A)

Pasakbumin D (13β,21-dihydroxyeurycomanone) differs structurally from eurycomanone (pasakbumin A) by the presence of an additional hydroxyl group at the C-13 position and a hydroxyl substitution at C-21. This yields a molecular formula of C20H26O11 (MW 442.41) compared to C20H24O9 (MW 408.40) for eurycomanone [1]. The topological polar surface area (TPSA) of Pasakbumin D is 194.00 Ų, substantially higher than the 154.00 Ų of pasakbumin A and C, reflecting increased hydrogen bonding capacity [2]. These structural differences correlate with the observed divergence in antiulcer activity described above and predict distinct solubility, membrane permeability, and target engagement profiles.

Quassinoid Natural Product Chemistry Structure-Activity Relationship

Pasakbumin D Pharmacokinetic and Bioavailability Context: Class-Level Constraints from E. longifolia Quassinoids

A comprehensive 2018 review of E. longifolia pharmacokinetics reports that 'E. longifolia and its phytochemicals showed poor absorption after oral administration and low bioavailability' while noting 'plasma volume distribution is greatly high which suggests that they are well-distributed in various tissues' [1]. This class-level pharmacokinetic profile establishes critical baseline expectations for Pasakbumin D procurement: any experimental design involving oral administration must anticipate low systemic exposure, whereas parenteral or cell-based applications may circumvent absorption barriers. Notably, eurycomanone has been identified as having the highest anticancer efficacy among E. longifolia phytochemicals [1], underscoring that Pasakbumin D, as a distinct structural variant, is not the primary anticancer quassinoid in this botanical source and should be selected for specific SAR or comparative purposes rather than maximal potency.

Pharmacokinetics Bioavailability ADME

Pasakbumin D Purity and Identity: Procurement-Grade Documentation and Quality Control Benchmarks

Commercially available Pasakbumin D is supplied at ≥98% purity (HPLC) with full analytical characterization including CAS 138874-44-9, molecular formula C20H26O11, and stereochemically defined SMILES/InChI . The compound is specifically designated for cancer research applications by multiple vendors , with storage conditions specified as powder at -20°C for 3 years or -80°C for 1 year in solvent. This level of documentation enables reproducible experimental design, whereas crude extracts or undefined fractions containing Pasakbumin D as a minor constituent cannot provide the same batch-to-batch consistency required for target validation studies.

Natural Product Quality Control Analytical Chemistry

Pasakbumin D Research Applications: Evidence-Based Procurement Scenarios


Quassinoid Structure-Activity Relationship and Chemical Probe Studies

Procure Pasakbumin D as a structurally distinct quassinoid comparator to eurycomanone (pasakbumin A) and pasakbumin B for SAR investigations. The documented absence of antiulcer activity in Pasakbumin D, contrasted with the potent activity of pasakbumin A and B [1], establishes this compound as a valuable negative control and SAR probe. Its 13β,21-dihydroxy substitution pattern introduces increased polarity (TPSA 194.00 Ų vs. 154.00 Ų for pasakbumin A) [2], enabling systematic interrogation of how hydroxylation impacts quassinoid target engagement and cellular permeability.

In Vitro Cancer Cell Line Screening with Defined Chemical Entities

Pasakbumin D is marketed specifically for cancer research applications and supplied at ≥98% purity [1]. While direct cytotoxicity IC50 data for Pasakbumin D remain unreported in the open literature, procurement of the purified compound enables de novo in vitro screening across cancer cell panels. This approach eliminates the confounding activity of co-occurring quassinoids—particularly eurycomanone, which has documented IC50 values of 1.22–4.58 µM across HeLa, HT-29, and A2780 cell lines [2]—that dominate the bioactivity of crude E. longifolia extracts. Procurement of Pasakbumin D as a single chemical entity supports reproducible dose-response and mechanism-of-action studies.

Natural Product Isolation Method Development and Analytical Standardization

Pasakbumin D has been identified in 40% and 60% methanol fractions from reversed-phase C18 solid-phase extraction of E. longifolia water extracts [1]. Procurement of authenticated Pasakbumin D reference material supports analytical method development for LC-MS/MS quantitation of this specific quassinoid in botanical extracts and finished products. Given the commercial significance of E. longifolia-based supplements, a characterized Pasakbumin D standard enables quality control laboratories to differentiate this minor constituent from the more abundant eurycomanone, which dominates the quassinoid profile and exhibits distinct bioactivity [2].

In Vitro Pharmacokinetic and Permeability Assessment Studies

Procure Pasakbumin D for in vitro ADME profiling to address the data gap in compound-specific pharmacokinetic parameters. Class-level evidence indicates that E. longifolia quassinoids exhibit poor oral absorption and low bioavailability [1]. Pasakbumin D, with its increased polarity (XlogP -3.70) and higher TPSA (194.00 Ų) compared to eurycomanone [2], may display distinct permeability characteristics in Caco-2 or PAMPA assays. Such studies are essential for determining formulation requirements should this compound advance to in vivo efficacy testing, and the class-level PK constraints underscore the necessity of procurement for cell-based rather than oral in vivo applications.

Quote Request

Request a Quote for Pasakbumin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.